

Solubility of calcium lactate in aqueous solutions at different temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium lactate*

Cat. No.: B3427221

[Get Quote](#)

The Solubility of Calcium Lactate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **calcium lactate** in aqueous solutions at various temperatures. **Calcium lactate**, a widely used excipient in the pharmaceutical industry and a common food additive, exhibits temperature-dependent solubility that is critical for formulation development, drug delivery systems, and manufacturing processes. Understanding its solubility profile is essential for preventing precipitation, ensuring product stability, and controlling bioavailability.

Physicochemical Properties of Calcium Lactate

Calcium lactate exists in several hydration states, including anhydrous, monohydrate, trihydrate, and pentahydrate forms.^{[1][2]} The pentahydrate is the most common form.^[3] Dehydration of the pentahydrate form can occur at temperatures above 55°C.^{[1][2]} It is also important to note that **calcium lactate** has different isomers, primarily the L(+) and the racemic DL(±) forms. The L(+) isomer generally exhibits higher solubility than the DL(±) form.^{[4][5]} The difference in solubility between these isomers can be a critical factor in crystallization issues, for instance, in the food industry with cheese production.^[6]

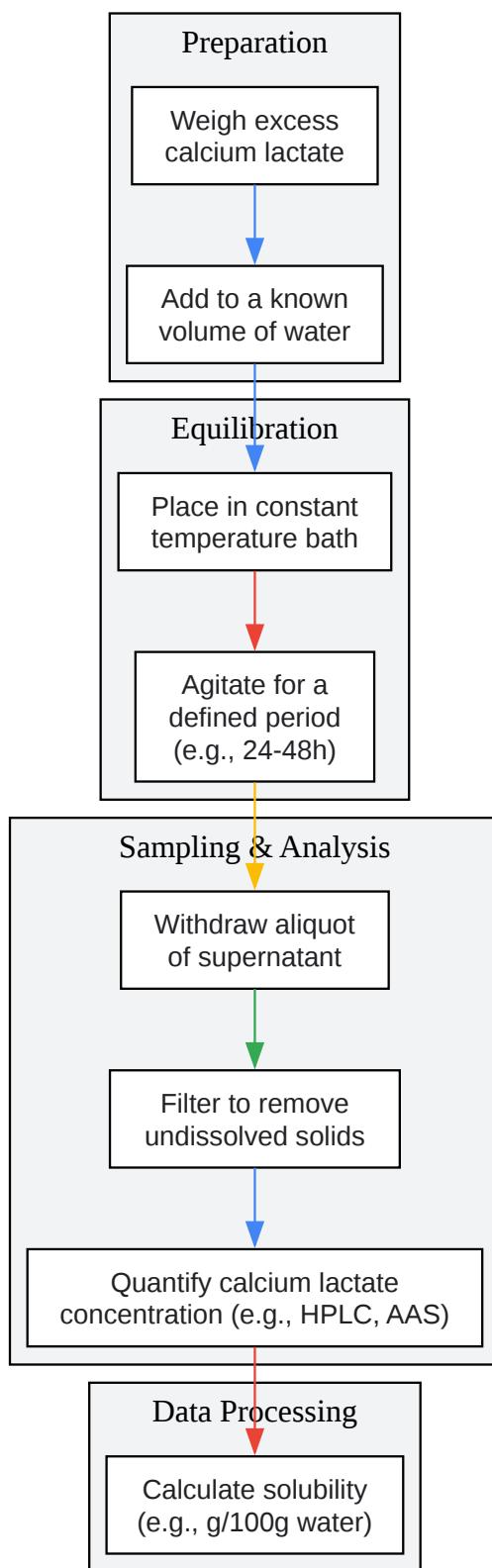
Quantitative Solubility Data

The solubility of **calcium lactate** in water increases with temperature. Below is a compilation of solubility data from various sources, standardized to grams of **calcium lactate** per 100 g of water for ease of comparison. It is important to consider the specific hydrate form and isomer when utilizing this data.

Temperature (°C)	Solubility (g/100 g H ₂ O)	Form/Isomer	Reference
0	~2	Anhydrous	[6] [7] [8]
4	-	L(+)-CaL ₂	[9] [10]
5	-	L(+) and DL(±)	[4]
10	4.18	L(+)-CaL ₂	[10]
10	4.8 (g/100 mL)	L-lactate, anhydrous	[11]
15	5.4	-	[5]
20	3.4	-	[1]
20	5.8 (g/100 mL)	L-lactate, anhydrous	[11]
24	-	L(+)-CaL ₂	[9] [10]
25	9	Trihydrate and Pentahydrate (in 100 ml)	[1]
25	6.7 (g/100 mL)	L-lactate, anhydrous	[11]
30	7.9	-	[5]
30	8.5 (g/100 mL)	L-lactate, anhydrous	[11]
50	-	L(+) and DL(±)	[4]
60	~50	Anhydrous	[6] [7] [8]
80	45.88 (% w/w)	L(+)	[4]
80	36.48 (% w/w)	DL(±)	[4]

Note: Solubility values can vary based on the experimental method, pH, and the presence of other solutes.^[6] The data presented should be used as a reference and may need to be confirmed under specific experimental conditions.

Experimental Protocols for Solubility Determination


A precise and reproducible methodology is crucial for determining the solubility of **calcium lactate**. The following is a generalized experimental protocol synthesized from established methods for determining the equilibrium solubility of a compound in an aqueous solution.

Materials and Equipment

- **Calcium Lactate** (specify hydrate form and isomer)
- Deionized or Distilled Water
- Constant Temperature Bath or Shaking Incubator
- Analytical Balance
- Filtration System (e.g., syringe filters with appropriate pore size)
- Analytical Instrumentation for Quantification (e.g., HPLC, Atomic Absorption Spectroscopy, EDTA Titration)
- pH Meter
- Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of **calcium lactate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining **calcium lactate** solubility.

Detailed Methodological Steps

- Preparation of Saturated Solution: An excess amount of **calcium lactate** is added to a known volume of deionized water in a sealed container. Using an excess of the solid is crucial to ensure that equilibrium with the solid phase is achieved.
- Equilibration: The container is placed in a constant temperature bath or a shaking incubator set to the desired temperature. The solution is agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
- Sample Collection and Preparation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a pipette. It is critical to avoid disturbing the undissolved solid. The withdrawn sample is immediately filtered through a membrane filter (e.g., 0.22 μm) to remove any undissolved particles.
- Quantification: The concentration of **calcium lactate** in the clear filtrate is determined using a suitable analytical method. Common methods include:
 - Atomic Absorption Spectroscopy (AAS): To determine the concentration of calcium ions.[\[6\]](#)
 - Complexometric Titration with EDTA: A classic method for determining the concentration of calcium ions.[\[6\]](#)
 - High-Performance Liquid Chromatography (HPLC): To quantify the lactate anion.
 - Conductivity Measurement: Can be used to determine solubility by creating a calibration curve of conductivity versus concentration.[\[4\]](#)
- Data Analysis: The determined concentration is then converted to the desired solubility units, such as g/100 g of water or mol/L. This process is repeated for each desired temperature to generate a solubility curve.

Factors Influencing Solubility

Several factors beyond temperature can influence the solubility of **calcium lactate** in aqueous solutions:

- pH: The pH of the solution can affect the solubility of **calcium lactate**.[\[6\]](#)
- Presence of Other Ions: The presence of additional calcium or lactate ions can impact solubility.[\[9\]](#)[\[10\]](#) For example, the addition of sodium lactate has been shown to have little influence on the solubility of calcium D-lactobionate.[\[7\]](#)[\[12\]](#)
- Solvent Composition: The addition of co-solvents, such as ethanol, can significantly decrease the solubility of **calcium lactate**.[\[4\]](#)

Conclusion

The solubility of **calcium lactate** is a critical parameter for its application in the pharmaceutical and food industries. This guide has provided a detailed overview of its temperature-dependent solubility, presenting quantitative data in a structured format and outlining a robust experimental protocol for its determination. For professionals in research and development, a thorough understanding of these principles is essential for formulating stable and effective products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium lactate | 814-80-2 [chemicalbook.com]
- 2. Calcium Lactate - CD Formulation [formulationbio.com]
- 3. Calcium Lactate | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kiche.or.kr [kiche.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]

- 8. [tandfonline.com](#) [tandfonline.com]
- 9. Factors affecting solubility of calcium lactate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [researchgate.net](#) [researchgate.net]
- 11. Calcium lactate - Wikipedia [en.wikipedia.org]
- 12. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of calcium lactate in aqueous solutions at different temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427221#solubility-of-calcium-lactate-in-aqueous-solutions-at-different-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com